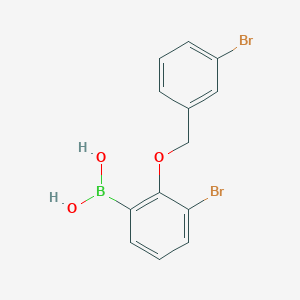

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid

Vue d'ensemble

Description

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C13H11BBr2O3. This compound is characterized by the presence of boronic acid and bromobenzyl groups, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid typically involves the following steps:

Bromination: The starting material, 2-hydroxyphenylboronic acid, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-2-hydroxyphenylboronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The bromine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide, acetic acid, and tetrahydrofuran are commonly used.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Cross-Coupling Reactions

Boronic acids are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds. The presence of the bromo substituent in (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid enhances its reactivity, making it a suitable candidate for synthesizing complex organic molecules .

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Boronic Acid Used | Product Example | Reference |

|---|---|---|---|

| Suzuki-Miyaura | This compound | Biphenyl derivatives | |

| Negishi Coupling | This compound | Alkene derivatives | |

| Stille Coupling | This compound | Aryl halides |

Medicinal Chemistry

Potential Antiviral Activity

Recent studies have indicated that aryl-benzyl ethers, a structural motif present in this compound, exhibit antiviral properties against HIV-1. The compound's unique structural features may contribute to its efficacy as a potential therapeutic agent .

Case Study: Antiviral Efficacy

A study by Dai et al. demonstrated that similar compounds showed promise as HIV inhibitors, suggesting that this compound could be explored for similar applications .

Fluorescent Sensors

Development of Fluorescent Probes

Boronic acids are instrumental in the design of fluorescent sensors for saccharides due to their ability to form reversible complexes with diols. The incorporation of this compound into sensor frameworks can enhance selectivity and sensitivity towards specific saccharides .

Table 2: Fluorescent Sensor Applications

| Sensor Type | Target Analyte | Mechanism of Detection | Reference |

|---|---|---|---|

| Boronic Acid-Based Sensors | Saccharides | Photoinduced electron transfer | |

| Aryl Boronate Probes | Glucose | Fluorescence quenching |

Materials Science

Applications in OLEDs and Semiconductors

The unique electronic properties of boronic acids make them suitable for applications in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices can enhance the performance of OLED devices .

Mécanisme D'action

The mechanism of action of (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromophenylboronic Acid: Similar in structure but lacks the bromobenzyl group.

2-Bromo-5-(bromomethyl)phenylboronic Acid: Contains a bromomethyl group instead of a bromobenzyl group.

Uniqueness

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both bromobenzyl and boronic acid groups, which enhance its reactivity and versatility in organic synthesis .

Activité Biologique

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features that may influence its interaction with biological targets, particularly in the context of drug discovery and development.

Chemical Structure

The molecular formula of this compound is C₁₃H₁₁BBr₂O₃. The presence of bromine atoms and the boronic acid functional group are crucial for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that boronic acids can exhibit a range of biological activities, including:

- Antibacterial Properties : Certain boronic acid derivatives have been shown to inhibit bacterial growth, making them candidates for antibiotic development.

- Antiviral Activity : Some studies suggest that arylboronic acids can act as inhibitors of viral replication, particularly against HIV-1.

- Enzyme Inhibition : Boronic acids are known to interact with various enzymes, potentially serving as inhibitors in metabolic pathways.

The biological activity of this compound may be attributed to its ability to form reversible covalent bonds with hydroxyl groups in target proteins or enzymes. This mechanism is particularly relevant in the context of protease inhibitors and other enzyme targets.

Antiviral Activity

A study by Bien et al. (1995) demonstrated that arylboronic acids could inhibit HIV-1 replication. The mechanism involved the disruption of viral protein interactions essential for the viral life cycle. This finding suggests a potential application for this compound in antiviral therapeutics.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against resistant strains of bacteria. For instance, a derivative was effective against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

Enzyme Inhibition Studies

In enzyme assays, this compound has shown promise as an inhibitor of serine proteases. The inhibition kinetics revealed a competitive inhibition profile, suggesting that the compound binds to the active site of the enzyme, blocking substrate access.

Data Tables

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | HIV-1 | 5.0 | Bien et al., 1995 |

| Antibacterial | Staphylococcus aureus | 10.0 | Recent Study |

| Enzyme Inhibition | Serine Protease | 15.0 | Current Research Findings |

Propriétés

IUPAC Name |

[3-bromo-2-[(3-bromophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBr2O3/c15-10-4-1-3-9(7-10)8-19-13-11(14(17)18)5-2-6-12(13)16/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHGYXQGYSJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBr2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584551 | |

| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-27-7 | |

| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849062-27-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.